molecular formula C15H13Cl2NOS B11075072 N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide

N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11075072
M. Wt: 326.2 g/mol
InChI Key: FBAHJHWRWGDDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the cyclopropyl ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Attachment of the dichloromethyl group: The dichloromethyl group is introduced via a chlorination reaction.

    Coupling with thiophene-2-carboxamide: The final step involves coupling the cyclopropylphenyl derivative with thiophene-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies investigating the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibiting inflammatory pathways in medicinal chemistry or interacting with electronic structures in materials science.

Comparison with Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and exhibit similar chemical properties.

    Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl moiety show comparable reactivity and applications.

Uniqueness: N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide is unique due to the combination of the cyclopropylphenyl and thiophene-2-carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications, ranging from medicinal chemistry to materials science.

Properties

Molecular Formula

C15H13Cl2NOS

Molecular Weight

326.2 g/mol

IUPAC Name

N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H13Cl2NOS/c1-14(9-15(14,16)17)10-4-6-11(7-5-10)18-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

FBAHJHWRWGDDSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.